molecular formula C7H9ClN4 B1432207 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride CAS No. 1609406-44-1

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

Cat. No.: B1432207
CAS No.: 1609406-44-1
M. Wt: 184.62 g/mol
InChI Key: UKVWZCXHNZGLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H8N4·HCl.

Preparation Methods

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as hydrazine derivatives and nitriles, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. As a core protein allosteric modulator (CpAM), it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit the virus’s replication and assembly processes. This interaction disrupts the formation of viral capsids, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its ability to act as a core protein allosteric modulator, making it a promising candidate for antiviral research .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVWZCXHNZGLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C#N)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.